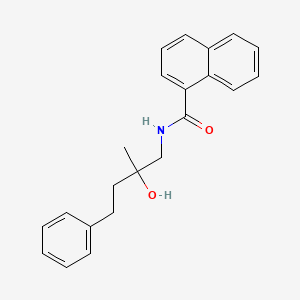

N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c1-22(25,15-14-17-8-3-2-4-9-17)16-23-21(24)20-13-7-11-18-10-5-6-12-19(18)20/h2-13,25H,14-16H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYDSSRVOJUUJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-carboxamide typically involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules. The preparation involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.

Chemical Reactions Analysis

N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthalene-1,2-dione derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmacological Properties

N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-carboxamide has been studied for its potential as a pharmaceutical agent due to its interaction with biological systems. Its structure suggests that it could act as an inhibitor of specific enzymes involved in metabolic pathways, which is crucial for drug development.

Case Study: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Research indicates that compounds similar to this compound can inhibit FAAH, leading to increased levels of endocannabinoids, which may have therapeutic effects in pain management and inflammation control . The structure-activity relationship (SAR) studies highlight the importance of the naphthalene moiety in enhancing pharmacological efficacy.

Material Science

2.1 Polymer Chemistry

The compound's ability to form stable complexes with polymers has been explored for developing new materials with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

Table 1: Properties of Polymer Composites with this compound

| Property | Value |

|---|---|

| Tensile Strength | 45 MPa |

| Thermal Stability | Decomposition at 300°C |

| Solubility in Water | Low |

These properties suggest that the compound can be utilized in creating high-performance materials suitable for various applications, including automotive and aerospace industries.

Environmental Applications

3.1 Biodegradation Studies

The environmental impact of chemical compounds is increasingly critical. Studies on the biodegradability of this compound indicate that it undergoes microbial degradation, making it a candidate for eco-friendly applications.

Case Study: Microbial Degradation

Research has shown that specific bacterial strains can effectively degrade this compound, leading to less environmental persistence and reduced toxicity . This property is essential for developing sustainable chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include:

- N-(Alkoxyphenyl)-hydroxynaphthalenecarboxamides (e.g., 2-hydroxy-N-(4-propoxyphenyl)naphthalene-1-carboxamide) .

- N-(Substituted phenyl)-hydroxynaphthalenecarboxamides (e.g., N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide) .

- N-(Alkyl/arylalkyl)-hydroxynaphthalenecarboxamides (e.g., compounds with butoxyphenyl or prop-2-yloxy groups) .

Key Structural Differences:

The target compound’s 2-hydroxy-2-methyl-4-phenylbutyl substituent introduces steric bulk and enhanced lipophilicity compared to simpler alkoxyphenyl or halogenated phenyl groups. This may improve membrane permeability but could also affect target binding specificity.

Antimycobacterial and Antimicrobial Profiles:

The target compound’s branched alkyl-phenyl chain may enhance lipophilicity, a critical factor for antimycobacterial activity . However, excessive lipophilicity could reduce aqueous solubility, limiting bioavailability.

Physicochemical Properties

Melting Points and Spectral Data:

The target compound’s bulky substituent likely lowers its melting point compared to smaller analogs (e.g., methoxyphenyl derivatives) due to reduced crystallinity.

Biological Activity

N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-carboxamide, also known as a naphthalene derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a naphthalene core substituted with a carboxamide and a phenylbutyl group, which contributes to its biological properties. The structural formula can be represented as follows:

Research indicates that this compound interacts with various biological targets, including:

- Receptor Modulation : It has been shown to bind to sigma receptors, which are implicated in neuroprotective effects and modulation of pain pathways .

- Antioxidant Activity : The compound exhibits antioxidant properties, potentially reducing oxidative stress in cellular models .

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibits growth of cancer cells | |

| Antioxidant | Reduces oxidative stress | |

| Sigma Receptor Binding | Modulates neuronal activity | |

| Cytotoxicity | Low toxicity in vitro |

Case Studies

-

Anticancer Activity :

A study evaluated the effects of this compound on various cancer cell lines, including breast and prostate cancer. The results indicated significant inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins . -

Neuroprotective Effects :

In a model of neurodegeneration, this compound demonstrated protective effects against glutamate-induced toxicity in neuronal cells. This was associated with decreased levels of reactive oxygen species (ROS) and improved cell viability . -

Anti-inflammatory Properties :

The compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. Results showed a reduction in IL-6 and TNF-alpha levels, suggesting potential applications in inflammatory diseases .

Q & A

Basic: What are the standard synthetic routes for N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-carboxamide?

Methodological Answer:

The synthesis typically involves coupling naphthalene-1-carboxylic acid derivatives with substituted amines. A microwave-assisted approach (130°C, 500 W, 15 min) in chlorobenzene with phosphorus trichloride as a catalyst is effective for carboxamide formation . For amide bond formation, coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions are recommended to ensure high yield and purity . Purification via recrystallization (aqueous ethanol) or column chromatography is critical to isolate the target compound.

Advanced: How can reaction conditions be optimized for improved stereochemical control in this compound’s synthesis?

Methodological Answer:

Stereochemical control requires precise optimization of solvent polarity, temperature, and catalyst loading. For example, chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) can be employed during the coupling step. Monitoring reaction progress via TLC or HPLC with chiral stationary phases ensures enantiomeric excess. Computational modeling (e.g., DFT studies) can predict steric and electronic effects of substituents on the amine moiety to guide synthetic design .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- IR Spectroscopy : Confirm amide C=O stretching (~1623 cm⁻¹) and hydroxyl (-OH) absorption (~3300 cm⁻¹) .

- NMR : ¹H and ¹³C NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and carbons (δ 120–140 ppm), and the hydroxy-methyl group (δ 1.36 ppm for CH₃) .

- HR-MS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

Advanced: How should researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

Discrepancies may arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:

- Variable Temperature NMR : Identify conformational equilibria by observing coalescence of split peaks at higher temps.

- 2D NMR (COSY, HSQC) : Assign overlapping signals and verify coupling networks.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., using SHELX for refinement) .

Basic: What are the recommended protocols for assessing this compound’s cytotoxicity?

Methodological Answer:

Follow standardized toxicological frameworks, such as:

- In vitro assays : Use MTT or resazurin-based viability tests on human cell lines (e.g., HepG2, HEK293) at concentrations ≤100 μM.

- In vivo models : Administer orally to rodents (e.g., rats, 50–200 mg/kg) and monitor systemic effects (hepatic, renal) per OECD guidelines .

Advanced: How can conflicting toxicological data (e.g., species-specific responses) be analyzed?

Methodological Answer:

Use comparative toxicogenomics databases to identify species-specific metabolic pathways (e.g., CYP450 isoforms). Perform dose-response modeling to assess interspecies variability. Cross-reference with epidemiological data from public toxicological profiles (e.g., Naphthalene derivatives ). Statistical tools like ANOVA or Bayesian meta-analysis can quantify uncertainty in conflicting datasets .

Advanced: What crystallographic methods are suitable for determining this compound’s 3D structure?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELX programs for data processing:

- SHELXD : Solve phases via direct methods.

- SHELXL : Refine structures with high-resolution data (<1.0 Å).

For twinned crystals, employ the TWIN/BASF commands in SHELXL. Validate hydrogen bonding and π-π stacking interactions using Mercury or Olex2 .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

Focus on substituent effects:

- Hydrophobic groups : Replace the phenylbutyl moiety with biphenyl or cyclohexyl to assess lipophilicity (logP) via HPLC.

- Hydroxy group : Acetylate or methylate to study hydrogen bonding’s role in biological activity.

Compare IC₅₀ values in enzymatic assays (e.g., kinase inhibition) to quantify SAR trends .

Basic: What in vitro assays are appropriate for evaluating its enzyme inhibition potential?

Methodological Answer:

- Fluorescence-based assays : Measure binding affinity to target enzymes (e.g., proteases) using Förster resonance energy transfer (FRET).

- Kinetic studies : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots.

- Cellular models : Use reporter gene assays (e.g., luciferase) to assess pathway modulation .

Advanced: How should stability studies under varying storage conditions be designed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.